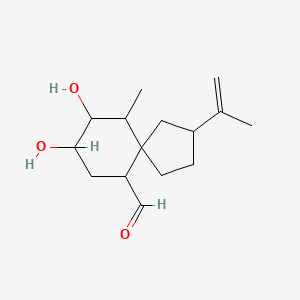
Epioxylubimin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epioxylubimin is a sesquiterpenoid compound, specifically a spirovetivane sesquiterpene, which is a type of phytoalexin. Phytoalexins are antimicrobial substances produced by plants in response to stress or pathogen attack. This compound was first identified in diseased potato tubers as a stress metabolite .
Vorbereitungsmethoden
The preparation of epioxylubimin involves the isolation from natural sources, such as diseased potato tubers. The synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the isolation process typically involves extraction and purification techniques, including solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Epioxylubimin, being a sesquiterpenoid, undergoes various chemical reactions typical of this class of compounds. These reactions include:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Epioxylubimin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: this compound is studied for its unique chemical structure and reactivity, which can provide insights into the behavior of sesquiterpenoids.
Biology: As a phytoalexin, this compound plays a role in plant defense mechanisms. It is used to study plant-pathogen interactions and the biochemical pathways involved in phytoalexin production.
Medicine: The antimicrobial properties of this compound make it a potential candidate for developing new antimicrobial agents. .
Wirkmechanismus
The mechanism of action of epioxylubimin involves its role as a phytoalexin. It exerts its effects by disrupting the cellular processes of pathogens. This includes:
Cytoplasmic Granulation: this compound causes granulation of the cytoplasm in fungal cells.
Disorganization of Cellular Contents: It leads to the disorganization of cellular contents, affecting the normal functioning of the pathogen.
Rupture of Plasma Membrane: this compound can cause the rupture of the plasma membrane, leading to cell death.
Inhibition of Fungal Enzymes: It inhibits key enzymes in fungal cells, preventing their growth and proliferation
Vergleich Mit ähnlichen Verbindungen
Epioxylubimin is similar to other sesquiterpenoid phytoalexins such as epilubimin and isolubimin. These compounds share a similar chemical structure and are also produced by plants in response to stress. this compound is unique in its specific molecular structure and the particular stress conditions under which it is produced. The similar compounds include:
- Epilubimin
- Isolubimin
- Oxyglutinosone
Eigenschaften
CAS-Nummer |
69350-60-3 |
|---|---|
Molekularformel |
C15H24O3 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
7,8-dihydroxy-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-10-carbaldehyde |
InChI |
InChI=1S/C15H24O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h8,10-14,17-18H,1,4-7H2,2-3H3 |
InChI-Schlüssel |
YIGYYGXJIDAEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)C=O)O)O |
melting_point |
123 - 124 °C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B12297497.png)
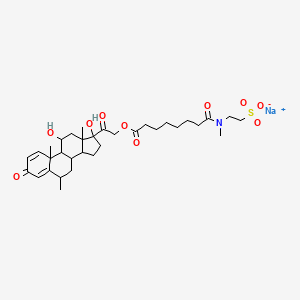
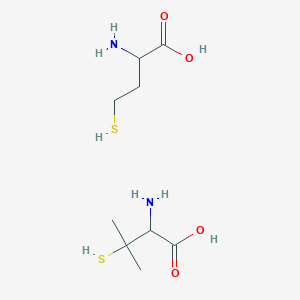

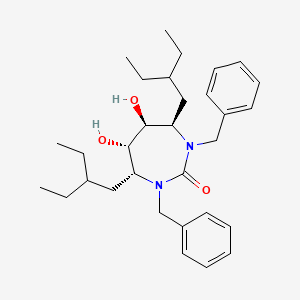
![Propan-2-yl 2-[[2-[2-(4-fluorophenyl)ethyl]-5-[[4-(pyridine-3-carbonylsulfanyl)pyrrolidin-2-yl]methylamino]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B12297518.png)

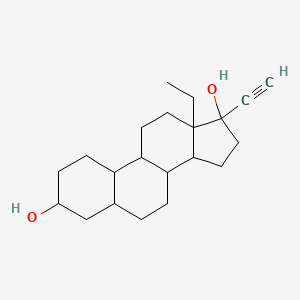
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)isoxazole-5-carboxamide](/img/structure/B12297541.png)
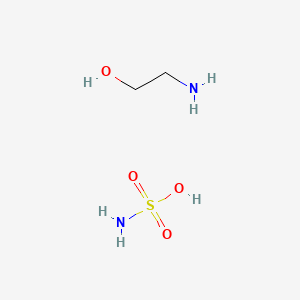
![2-((4-Fluorophenoxy)methyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12297557.png)
![Ethyl 3-[[1-[[1-[[6-[[1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B12297560.png)
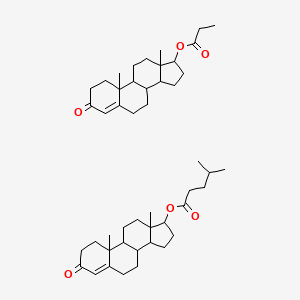
![4-(3,4-Dihydroxyphenyl)-7-methoxy-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-2-one](/img/structure/B12297565.png)
